3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-8-11-13(17-5-4-16-11)20-10-3-6-18(9-10)14(19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXYWAUUXNANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves the condensation of thiophene-2-carbonyl chloride with pyrrolidine, followed by the reaction with pyrazine-2-carbonitrile. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of this compound typically involves the condensation of thiophene-2-carbonyl chloride with pyrrolidine, followed by a reaction with pyrazine-2-carbonitrile. The reaction conditions often include:
- Base: Triethylamine
- Solvent: Dichloromethane
Medicinal Chemistry
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is being investigated for its potential therapeutic properties. Thiophene derivatives are known for their biological activities, which may include:
- Antimicrobial effects
- Anticancer properties
The compound's structure suggests it may interact with various biological pathways, making it a candidate for drug discovery.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in:
- Nucleophilic substitution reactions
- Oxidation and reduction reactions
These properties facilitate the development of new materials and compounds in chemical research.
Materials Science
In materials science, the compound is explored for its potential applications in creating advanced materials due to its unique electronic properties stemming from the thiophene and pyrazine moieties.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiophene-based compounds in various therapeutic areas. For instance:
- A study on thiazole derivatives demonstrated their high biological activity, suggesting that similar structural motifs could yield promising results in pharmacological applications .
- Research on novel substituted pyrrolidines indicates their effectiveness against Gram-positive bacteria, reinforcing the need for further exploration of pyrrolidine-containing compounds like this compound .
Mechanism of Action
The mechanism of action of 3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Piperidine vs. Pyrrolidine Derivatives
- BK71781 (3-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile): Structural Difference: Replaces the pyrrolidine (5-membered) with a piperidine ring (6-membered). Impact: The larger piperidine ring increases molecular weight (314.36 g/mol vs. Piperidine’s conformational flexibility may also influence solubility . Synthesis: Similar synthetic routes likely apply, though cyclization steps may differ due to ring size.
Thiophene Carbonyl Positional Isomers
- 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile :
Pyrazine vs. Pyridine/Pyrrole Derivatives
Pyridine-3-carbonitrile Derivatives
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: Structural Difference: Pyridine core replaces pyrazine, with a phenyl substituent. The phenyl group enhances hydrophobicity, as evidenced by its crystal structure data .
Pyrrole-3-carbonitrile Derivatives
- 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile: Structural Difference: Pyrrole core with amino and phenyl substituents. Impact: The amino group introduces hydrogen-bonding sites, enhancing solubility (e.g., in DMSO). Modifications with pyridine fragments (e.g., compounds 4a–c in ) demonstrate tunable electronic properties for drug design .
Functional Group Comparisons
Carbonitrile-Containing Pesticides
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile): Structural Difference: Pyrazole core with sulfinyl and trifluoromethyl groups. Impact: The carbonitrile group in fipronil is critical for insecticidal activity by disrupting GABA receptors.
Physical Properties
*Estimated based on structural similarity.
Biological Activity
3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a thiophene ring, a pyrrolidine moiety, and a pyrazine structure. Its unique chemical composition suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound's molecular formula is , and it has a molecular weight of approximately 284.34 g/mol. The structure includes functional groups that are known to interact with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of thiophene-2-carbonyl chloride with pyrrolidine, followed by reaction with pyrazine-2-carbonitrile. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, with catalysts such as triethylamine facilitating the process.
Antimicrobial Properties
Research indicates that derivatives of pyrazine and thiophene compounds exhibit significant antimicrobial activity. For example, pyrazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens remains to be thoroughly investigated but is anticipated based on its structural analogs .
Anticancer Activity
Pyrazole derivatives are recognized for their potential as anticancer agents due to their ability to inhibit key enzymes involved in tumor progression. Studies have reported that related compounds can inhibit BRAF(V600E), EGFR, and telomerase activities, which are crucial in various cancer types . The mechanism of action may involve the disruption of cell signaling pathways that promote cancer cell survival and proliferation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Thiophene derivatives have been identified as inhibitors of IKK-2, an enzyme involved in the NF-kB signaling pathway, which regulates inflammatory responses. This suggests that this compound could modulate inflammatory processes, making it a candidate for further studies in inflammatory disease models .
Case Studies
- Anticancer Efficacy : A study focusing on pyrazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapy agents showed enhanced efficacy, indicating a synergistic effect that warrants further exploration for drug development .
- Antimicrobial Activity : In vitro studies have shown that similar compounds display minimum inhibitory concentrations (MICs) against various bacterial strains at concentrations around 250 μg/mL. This level of activity suggests that further optimization of the compound could enhance its therapeutic potential .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiophene and pyrazine rings facilitate binding to specific molecular targets such as enzymes or receptors involved in disease processes. The pyrrolidine moiety may influence the compound's conformation and reactivity, enhancing its interaction with biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?
- Methodology :
- Step 1 : Synthesize the pyrrolidin-3-yl-oxy intermediate via nucleophilic substitution of pyrazine-2-carbonitrile derivatives (e.g., 3,6-dichloropyrazine-2-carbonitrile ).
- Step 2 : Functionalize the pyrrolidine ring using a thiophene-2-carbonyl group via coupling reagents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base, following protocols for analogous aryl piperazine derivatives .
- Step 3 : Purify via recrystallization (ethanol or ethyl acetate) and validate purity using HPLC or TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to resolve the pyrrolidine ring conformation, thiophene coupling, and pyrazine substitution patterns .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS or ESI-MS) and fragmentation patterns .
Q. How should researchers handle stability and storage of this compound?
- Methodology :
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.
- Monitor degradation via periodic HPLC analysis, referencing safety protocols for structurally related nitriles .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrrolidine-thiophene coupling step?
- Methodology :
- DoE Approach : Use a split-plot design to test variables like temperature (35–60°C), solvent polarity (THF vs. DMF), and catalyst loading (HOBt/TBTU ratios) .
- Kinetic Analysis : Track reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps .
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb water, minimizing hydrolysis of the thiophene carbonyl group .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Methodology :
- Dynamic NMR : Probe rotational barriers of the pyrrolidine ring at variable temperatures (e.g., 25–80°C) .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water mixtures) .
Q. What strategies are effective for evaluating bioactivity in vitro?
- Methodology :
- Target Screening : Use kinase or GPCR assays, given the pyrazine-carbonitrile’s similarity to kinase inhibitors .
- Cytotoxicity Profiling : Test against HEK-293 or HepG2 cells, referencing protocols for thiophene-containing analogs .
- SAR Studies : Modify the thiophene or pyrrolidine moieties and correlate structural changes with activity trends .
Q. How to investigate metabolic stability in preclinical models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
